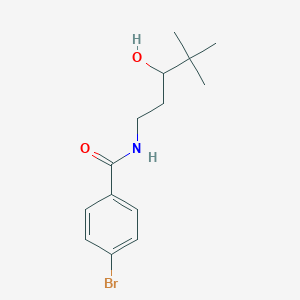

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Description

4-Bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a benzamide derivative characterized by a 4-bromo-substituted benzoyl group and a 3-hydroxy-4,4-dimethylpentylamine moiety attached via an amide bond. The bromine atom at the para position of the benzoyl group enhances electrophilic reactivity and influences molecular interactions, while the branched hydroxyalkyl chain on the amide nitrogen may confer unique solubility and bioavailability properties.

Properties

IUPAC Name |

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-14(2,3)12(17)8-9-16-13(18)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJAPDTUCRRGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Amidation: The brominated benzamide is then reacted with 3-hydroxy-4,4-dimethylpentylamine under appropriate conditions to form the desired product. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products

Substitution: Various substituted benzamides.

Oxidation: Corresponding carbonyl compounds.

Reduction: Corresponding amines.

Scientific Research Applications

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Hydroxy and Alkyl Chains : The target compound’s 3-hydroxy-4,4-dimethylpentyl group introduces steric bulk and hydrogen-bonding capacity, contrasting with planar aryl amines (e.g., nitrophenyl in ).

- Methoxy Groups : Derivatives with methoxy substituents (e.g., ) exhibit enhanced solubility and hydrogen-bonding interactions, critical for crystallinity and biological activity.

Spectroscopic Data Comparison

IR and NMR spectroscopy are pivotal for confirming benzamide structures. Representative data include:

Key Observations :

- Amide C=O Stretching : Consistently observed at 1640–1660 cm⁻¹ across derivatives, confirming the amide bond .

- N-H Signals : In $^1$H NMR, amide protons appear as singlets or broad peaks at δ 8–12 ppm, as seen in .

- Hydroxy Groups: The target’s hydroxyl group would exhibit a broad IR peak near 3344 cm⁻¹, similar to naphthoquinone derivatives .

Key Observations :

Key Observations :

Biological Activity

4-Bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its synthesis, biological evaluations, and the implications of its activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves various chemical reactions that introduce the bromine atom and the hydroxy group into the benzamide structure. The presence of the bromine atom is significant as it can enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers. For instance, derivatives similar to this compound have shown promising results in inhibiting non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The IC50 values for these compounds ranged from 1.25 µM to 2.31 µM across different cell lines, indicating effective cytotoxicity against cancer cells .

Key Findings:

- Cell Cycle Arrest: The compound induced G2 phase arrest in NSCLC cells.

- Apoptosis Induction: It promoted cellular apoptosis in a dose-dependent manner.

- Molecular Interactions: Molecular docking studies revealed that the compound binds to FGFR1 through multiple hydrogen bonds, suggesting a mechanism for its inhibitory action .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have evaluated its effectiveness against various bacterial and fungal strains. The compound's structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial processes.

Antimicrobial Evaluation Results:

| Compound | Antimicrobial Activity (Zone of Inhibition) |

|---|---|

| This compound | Moderate against Staphylococcus aureus |

| Control (Standard Antibiotic) | High against Escherichia coli |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- FGFR1 Inhibition: As mentioned earlier, inhibition of FGFR1 leads to disrupted signaling pathways associated with cell proliferation and survival.

- Antioxidant Properties: The compound has been evaluated for its antioxidant capacity using methods like DPPH and ABTS assays. Initial findings suggest moderate antioxidant activity compared to standard agents like ascorbic acid .

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

- NSCLC Treatment: A clinical trial involving FGFR1 inhibitors demonstrated a significant reduction in tumor size among patients with FGFR1 amplification.

- Antimicrobial Resistance: Research on derivatives has indicated potential use in overcoming resistance in common pathogens like Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide?

- Methodology : The synthesis typically involves coupling 4-bromobenzoic acid derivatives with 3-hydroxy-4,4-dimethylpentylamine under amide-forming conditions. Key steps include:

- Activation : Use of coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DMF or DCM) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (>95%) and characterize intermediates using H/C NMR .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- Spectroscopy :

- IR : Identify amide C=O stretch (~1650 cm) and hydroxyl O-H stretch (~3300 cm) .

- NMR : H NMR shows distinct peaks for the bromophenyl group (δ 7.4–7.6 ppm) and the dimethylpentyl chain (δ 1.2–1.4 ppm for CH groups) .

Advanced Research Questions

Q. What experimental designs are used to investigate the role of this compound in enhancing homologous recombination (HR) in genetic studies?

- Protocol :

- Cell Lines : Use diplonemid or mammalian cell models (e.g., HEK293) transfected with HR reporter constructs .

- Dosage : Optimize concentrations (e.g., 10–50 μM) in DMSO-based solutions, ensuring <0.1% solvent toxicity .

- Controls : Include untreated cells and RS-1 (a structural analog) as a positive control .

- Validation : Quantify HR efficiency via flow cytometry or fluorescent microscopy.

Q. How can computational modeling (DFT, molecular docking) predict the compound’s electronic properties and target interactions?

- DFT Analysis :

- Calculate HOMO-LUMO energy gaps to assess reactivity (e.g., ΔE = ~4.5 eV for similar bromobenzamides) .

- Map molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites .

- Docking Studies :

- Target enzymes like acps-pptase or DNA repair proteins (e.g., RAD51). Use AutoDock Vina with PDB structures (e.g., 3L7X) to predict binding affinities (ΔG ≤ -7.5 kcal/mol) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial effects)?

- Approach :

- Assay Standardization : Compare MIC values across studies using consistent protocols (CLSI guidelines).

- Structural Analogs : Test derivatives (e.g., 4-chloro or 4-methyl substitutions) to isolate functional group contributions .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated samples .

Q. What methodologies are employed to study structure-activity relationships (SAR) for optimizing pharmacological properties?

- SAR Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.